3-(Methyl(trifluoromethyl)amino)phenol
Description
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-[methyl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C8H8F3NO/c1-12(8(9,10)11)6-3-2-4-7(13)5-6/h2-5,13H,1H3 |
InChI Key |
IEFZWVZROFCNBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol using trifluoromethylating agents under specific conditions . The reaction conditions often include the use of radical initiators and solvents that facilitate the formation of the trifluoromethyl radical.
Industrial Production Methods
Industrial production of 3-(Methyl(trifluoromethyl)amino)phenol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
3-(Methyl(trifluoromethyl)amino)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(Methyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Physicochemical Properties
The table below compares key physicochemical properties of 3-(Methyl(trifluoromethyl)amino)phenol with similar compounds:
*Reported or estimated based on substituent effects.
†Estimated values derived from analogous compounds.
Key Observations :
- Acidity: The -CF₃ group significantly lowers the pKa of phenolic compounds compared to phenol (pKa ~10). 3-Trifluoromethylphenol is more acidic than 3-nitrophenol due to the stronger electron-withdrawing nature of -CF₃ . The target compound’s acidity is moderated by the mixed electronic effects of the -N(CH₃)(CF₃) group.
- Lipophilicity : The -CF₃ group enhances lipophilicity, which is critical for membrane permeability in bioactive molecules .
3-(Methyl(trifluoromethyl)amino)phenol
Amination of 3-Trifluoromethylphenol: Reacting 3-trifluoromethylphenol with methylamine derivatives under catalytic conditions.
Modification of Trifluoromethylphenyl Amines : As shown in , trifluoromethylphenyl amines (e.g., compound 3a–3e) can react with acid chlorides or anhydrides to form amides . Adapting this method, the target compound might be synthesized via alkylation or reductive amination.
Example Synthesis of 3-Trifluoromethylphenol :
- Route: Nitration of trifluoromethylbenzene → Reduction to amine → Diazotization → Hydrolysis to phenol.
- Yield : Optimized to >80% purity.
Target Compound
- Hypothesized Applications: Agrochemicals: Trifluoromethylphenyl amides in exhibit insecticidal and fungicidal properties . The target compound’s -CF₃ group may enhance bioactivity against pests. Pharmaceuticals: Analogous compounds like 3-trifluoromethylphenol are intermediates in drug synthesis .
Comparative Bioactivity:
Degradation and Environmental Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
